molecular formula C2H3F3O2 B041086 2,2,2-Trifluoroacetaldehyde hydrate CAS No. 33953-86-5

2,2,2-Trifluoroacetaldehyde hydrate

Cat. No.: B041086
CAS No.: 33953-86-5
M. Wt: 116.04 g/mol
InChI Key: INDFRFZGABIRRW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetaldehyde hydrate, also known as this compound, is a useful research compound. Its molecular formula is C2H3F3O2 and its molecular weight is 116.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Trifluoromethylation

2,2,2-Trifluoroacetaldehyde hydrate has been highlighted as an atom-economical source for nucleophilic trifluoromethylation. It exhibits compatibility with a broad spectrum of carbonyl compounds, delivering satisfactory yields. This application underscores its role in introducing trifluoromethyl groups into target molecules, a feature particularly valuable for modifying the chemical properties of pharmaceuticals and agrochemicals. Density functional theory (DFT) calculations provide further mechanistic insights into this process and related reactions, showcasing the compound's versatility in synthetic organic chemistry (Prakash et al., 2013).

Precursor for Trifluoroacetonitrile and Synthesis of Trifluoromethylated Oxadiazoles

Another significant application is the preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, a previously inaccessible precursor for trifluoroacetonitrile. This compound facilitates the synthesis of trifluoromethylated oxadiazoles, demonstrating a scalable and recyclable process. The resulting products from this methodology are highly applicable in various fields, including medicinal chemistry, due to the unique properties conferred by the trifluoromethyl group (Lin et al., 2022).

Electrochemical Oxidation and Synthesis Applications

Electrochemical oxidation of 2,2,2-trifluoroethanol to produce trifluoroacetaldehyde 2,2,2-trifluoroethyl hemiacetal highlights its reactivity advantage over commercially available counterparts. This process is instrumental in synthesizing compounds like 1-furyl-2,2,2-trifluoroethanol from furan, indicating the compound's utility in organic synthesis and material science due to its high reactivity and ease of handling (Shirai et al., 2000).

Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones

The compound is used in regioselective synthesis strategies to produce β-hydroxy-β-trifluoromethyl ketones from enamines and imines. These reactions proceed smoothly, yielding high-quality products that are significant in the development of novel pharmaceuticals and agrochemicals due to the trifluoromethyl group's influence on biological activity (Funabiki et al., 2003).

Asymmetric Syntheses

This compound serves as a key intermediate in asymmetric syntheses, particularly in the production of 1-aryl-2,2,2-trifluoroethylamines. This application is crucial for synthesizing enantiomerically enriched compounds, which are of great interest in the pharmaceutical industry for their potential to act as selective therapeutic agents (Truong et al., 2007).

Safety and Hazards

2,2,2-Trifluoroacetaldehyde hydrate is considered hazardous. It is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,2,2-Trifluoroacetaldehyde hydrate is primarily used in the synthesis of trifluoroethylamino derivatives . These derivatives are the primary targets of the compound. The role of these derivatives is to serve as intermediates in various chemical reactions .

Mode of Action

The compound interacts with its targets through a reductive amination reaction . This process involves the formation of corresponding N,O-acetal intermediates, which are then reduced using NaBH4 or 2-picoline borane complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of trifluoroethylamino derivatives . The downstream effects of this pathway include the production of target trifluoroethylamino compounds in moderate to good yields .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it may have good bioavailability

Result of Action

The primary result of the action of this compound is the formation of trifluoroethylamino compounds . These compounds are formed in moderate to good yields, indicating the effectiveness of the compound’s action .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is known to react with KF reagent as well as free water . It is also recommended to store the compound at room temperature and keep it in a cool place . Oxidizing agents are incompatible with this compound .

Properties

IUPAC Name

2,2,2-trifluoroacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFRFZGABIRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381793
Record name 2,2,2-Trifluoroacetaldehyde hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33953-86-5
Record name 2,2,2-Trifluoroacetaldehyde hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroacetaldehyde hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the common preparation methods for 2,2,2-Trifluoroacetaldehyde hydrate?

A1: The research article outlines several methods for preparing this compound:

  • Reduction of Trifluoroacetic Acid: Reacting trifluoroacetic acid (TFA) with lithium aluminum hydride (LiAlH4) in an ether solution can yield the desired compound. The yield can be optimized to 78% by inverting the addition sequence, adding LiAlH4 to TFA [].
  • Reduction of Trifluoroacetic Acid Ethyl Ester: Treating trifluoroacetic acid ethyl ester with sodium borohydride offers an alternative preparation method [].
  • Reaction with Dimethylformamide: this compound can be synthesized by reacting dimethylformamide (DMF) with trifluoromethane (CF3H) in the presence of strong bases [].
  • Reduction of Phenyl Trifluoromethyl Sulfone: Reducing phenyl trifluoromethyl sulfone using magnesium metal in the presence of mercury(II) chloride and strong Lewis acids like boron trifluoride etherate (BF3·OEt2) presents another viable route [].

Q2: What are the applications of this compound?

A2: this compound serves as a valuable precursor for various chemical syntheses:

  • Trifluoromethyl Acetaldehyde Precursor: The compound acts as a direct precursor to trifluoromethyl acetaldehyde [].
  • Trifluoromethide Source: It functions as a source of trifluoromethide (CF3−) anions, important reagents in organic synthesis [].

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